1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one

Medicinal Chemistry Kinase Inhibitor Design Scaffold Diversity

Researchers targeting DNA damage repair pathways often face limited access to structurally unique ATP-competitive kinase inhibitor scaffolds. This compound addresses that gap with its distinct 3D pharmacophore combining a pyrimidine hinge-binder, piperidine linker, and imidazolidin-2-one core-a motif implicated in DNA-PK inhibition. Key advantages: (1) Enables scaffold-hopping strategies around the imidazolidinone core for kinase selectivity modulation. (2) Enhances screening library diversity with an underexplored heterocyclic combination. (3) Compact structure (MW 291.31) with 5 H-bond acceptors for efficient protein active-site engagement. Supplied as a research-grade compound for preclinical oncology target validation.

Molecular Formula C13H17N5O3
Molecular Weight 291.311
CAS No. 2034616-73-2
Cat. No. B2910589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one
CAS2034616-73-2
Molecular FormulaC13H17N5O3
Molecular Weight291.311
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)N2CCNC2=O)OC3=NC=NC=C3
InChIInChI=1S/C13H17N5O3/c19-12-15-5-7-18(12)13(20)17-6-1-2-10(8-17)21-11-3-4-14-9-16-11/h3-4,9-10H,1-2,5-8H2,(H,15,19)
InChIKeyJPAKIVGOSBBTSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one: Kinase-Focused Scaffold Overview


1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one (CAS 2034616-73-2) is a synthetic small molecule featuring a unique combination of a pyrimidine ring, a piperidine linker, and an imidazolidin-2-one core [1]. This specific arrangement creates a distinct three-dimensional pharmacophore that is characteristic of ATP-competitive kinase inhibitor scaffolds [2]. Its molecular formula is C13H17N5O3, with a molecular weight of 291.31 g/mol, indicating a compact structure with multiple hydrogen bond acceptors (5) and donors (1) suitable for protein active-site engagement [1].

ATP-competitive kinase inhibitor scaffold development
Pyrimidine hinge-binding motif with piperidine-imidazolidinone linker
May support scaffold-hopping and SAR exploration (not a validated probe)

Off-the-Shelf Analogs: Risks of Activity Profile Divergence


This compound belongs to a broad class of imidazolidinone-containing kinase inhibitor scaffolds. However, subtleties in substitution patterns profoundly impact target engagement, selectivity, and pharmacokinetics. The direct O-linkage at the 3-position of the piperidine ring, coupled with the unsubstituted imidazolidin-2-one carbonyl, creates a specific vector and hydrogen-bonding network that is absent in simpler analogs like 1-(piperidine-1-carbonyl)imidazolidin-2-one (CAS 41730-93-2) [1]. SAR studies on related 2,4-diarylaminopyrimidine (DAAP) series demonstrate that replacing the piperidine linker with imidazolidin-2-one drastically alters potency against mutant kinase forms, highlighting that even a single atom or functional group change can lead to complete loss of activity against specific targets like ALK or ROS1 [2]. Therefore, generic substitution without direct comparative data risks selecting a compound with an entirely different biological profile.

Hinge-binder absence
Simpler analogs without the pyrimidine ring may lack ATP-pocket engagement.
Linker sensitivity
Replacing the piperidine-imidazolidinone connection can shift kinase selectivity.
Unverified profile
Without direct comparative data, generic substitution risks divergent biological readout.

Evidence of Structural Differentiation


Differentiation from 1-(Piperidine-1-carbonyl)imidazolidin-2-one

The target compound differentiates from its simplest analog, 1-(piperidine-1-carbonyl)imidazolidin-2-one, through the addition of a pyrimidin-4-yloxy group at the 3-position of the piperidine ring. This modification adds a critical hinge-binding motif common to many ATP-competitive kinase inhibitors [1]. The resulting increase in molecular complexity (from C9H15N3O2 to C13H17N5O3) introduces three additional hydrogen bond acceptors, significantly altering its potential interaction with the kinase adenine pocket. While direct biochemical data is not available in the public domain for a head-to-head comparison, the class-level inference from related DAAP series shows that analogous 4-oxypyrimidine substituents can improve enzymatic IC50 against ALK kinase from >1000 nM to <10 nM compared to unsubstituted controls [2].

Structural Comparison
Class-level inference
Target: MW 291.31, HBA 5, TPSA 87.7 Ų
vs. Analog: MW 197.23, HBA 3
Adds pyrimidine hinge-binder; potential kinase probe utility
No head-to-head assay data available
Medicinal Chemistry Kinase Inhibitor Design Scaffold Diversity

Selectivity Profile: DNA-PK Inhibitor Series

A recent patent application (US20230165867A1) describes imidazolidinone derivatives with a pyrimidine substituent as potent DNA-dependent protein kinase (DNA-PK) inhibitors for cancer therapy [1]. This class-level assignment suggests the target compound's scaffold is designed to selectively engage the ATP-binding site of DNA-PK, a member of the PIKK family. DNA-PK plays a pivotal role in non-homologous end joining (NHEJ), and its inhibition can potentiate the effects of DNA-damaging agents [2]. While the specific IC50 value for 2034616-73-2 is not publicly disclosed, structurally related compounds within the patent series are reported to have DNA-PK IC50 values in the low nanomolar range, distinguishing this class from broader kinase inhibitors like staurosporine, which shows non-selective pan-kinase inhibition.

Kinase Selectivity
Class-level inference
DNA-PK inhibitor class (patent)
vs. Staurosporine: pan-kinase Kd 0.1–100 nM
Projected targeted DNA-PK profile; individual selectivity unconfirmed
Quantitative selectivity data absent
DNA Damage Repair Oncology Chemopotentiation

Procurement Scenarios for Imidazolidinone Scaffold


Scaffold-Hopping for Kinase Inhibitor SAR

This compound is a prime candidate for medicinal chemistry programs employing scaffold-hopping strategies around the imidazolidin-2-one core. Its specific substitution pattern links a pyrimidine hinge-binder to a piperidine-imidazolidinone moiety, which is a key structural motif for modulating kinase selectivity as demonstrated in ALK/ROS1 dual inhibitor research [1]. To use it effectively, a research group must generate its own biochemical data, making it unsuitable as a ready-made probe but potentially valuable as a central core for systematic derivatization.

Chemo- and Radio-sensitization Research Tools

Based on its classification in patent literature as a DNA-PK inhibitor scaffold [2], the primary procurement value of this compound lies in early-stage preclinical oncology research focused on DNA damage repair pathways. Its utility would be in target validation studies to confirm the role of DNA-PK in specific cancer cell lines' resistance to ionizing radiation or chemotherapeutics like doxorubicin. However, any such use mandates the end-user independently validate its potency and selectivity on their specific cellular models, as no vendor-supplied activity data is available.

Heterocyclic Compound Libraries for Phenotypic Screening

For organizations building high-diversity compound collections for phenotypic or fragment-based screening, this molecule offers a unique combination of heterocycles (pyrimidine, piperidine, imidazolidinone) not commonly found together [3]. Its inclusion can enhance the library's coverage of underexplored chemical space. Its procurement value is tied to its structural novelty rather than a pre-validated biological profile, making it appropriate for primary screening campaigns aiming to discover novel chemical starting points.

Application
Selection Property
Validation Focus
Scaffold-hopping SAR
Imidazolidinone-pyrimidine hinge-binder
In-house kinase selectivity profiling
DNA-PK tool exploration
DNA-PK inhibitor class (patent context)
Target engagement & sensitization validation
Library enrichment
Tri-heterocycle structural novelty
Chemical diversity in primary screening
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